

AG957: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

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|----------------|-------------|
| Compound Name: | AG957 |
| CAS No.: | 140674-76-6 |
| Cat. No.: | B1683696 |

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An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **AG957**, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's structure, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

AG957, also known as Tyrphostin **AG957** or NSC 654705, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.^{[1][2]} Its chemical structure is characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of **AG957**



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Pharmacological Properties and Mechanism of Action

AG957 is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).^{[1][5][6]}

Kinase Inhibitory Activity

AG957 exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.

Table 2: In Vitro Inhibitory Activity of **AG957**



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Cellular Effects and Signaling Pathways

AG957's inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

- **Inhibition of Bcr-Abl Downstream Signaling:** The Bcr-Abl oncoprotein activates multiple signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8][9] **AG957**'s inhibition of Bcr-Abl blocks these downstream signals.
- **Induction of Apoptosis:** **AG957** treatment of CML cells, such as the K562 cell line, leads to the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell death.[3][5] Studies have also shown that **AG957**-mediated apoptosis in Bcr-Abl negative hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]
- **Effects on Cell Adhesion:** **AG957** has been shown to restore beta1 integrin-mediated adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion properties of leukemic cells.[10]



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Bcr-Abl signaling and **AG957** inhibition.

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the activity of **AG957**. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- 96-well cell culture plates
- CML cell line (e.g., K562)
- Complete culture medium
- **AG957** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **AG957** in complete medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the **AG957** dilutions. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.

Materials:

- Recombinant Bcr-Abl kinase
- Kinase substrate (e.g., a synthetic peptide)
- **AG957**
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Protocol:

- Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

- Add **AG957** at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a luminometer.
- Calculate the kinase activity and the inhibitory effect of **AG957**.



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